molecular formula C12H18ClN3O B6276414 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride CAS No. 2763749-68-2

2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride

Cat. No.: B6276414
CAS No.: 2763749-68-2
M. Wt: 255.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is a synthetic compound with notable applications in the fields of medicinal chemistry, pharmacology, and chemical research. Its structural complexity and specific functionalities make it a subject of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process. One common route involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with an appropriate methylamine derivative. The process typically requires:

  • Solvent: An aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Reagents: Methylamine, a suitable base (like sodium hydride), and an appropriate coupling agent (such as EDCI or DCC).

  • Reaction Conditions: Reflux conditions are often necessary to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis might involve similar steps but with optimizations for yield and cost-efficiency. This could include:

  • High-throughput synthesis using automated systems.

  • Optimized reaction times and temperatures to maximize yield.

  • Use of bulk chemicals and solvents to reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: Conversion of the secondary amine to an imine using oxidizing agents like PCC or Swern oxidation.

  • Reduction: Reduction of imine to amine with reducing agents such as NaBH4 or LiAlH4.

  • Substitution: Nucleophilic substitution at the methylamine group, which can involve reagents like alkyl halides under basic conditions.

Common Reagents and Conditions

  • Oxidation: PCC, dichloromethane, 0°C.

  • Reduction: NaBH4, ethanol, room temperature.

  • Substitution: Alkyl halides, NaOH, ethanol.

Major Products

  • Oxidation: Formation of imine derivatives.

  • Reduction: Production of primary amines.

  • Substitution: Creation of N-substituted derivatives.

Scientific Research Applications

The compound has a wide array of scientific research applications:

  • Chemistry: Used as a building block in synthetic organic chemistry for creating more complex molecules.

  • Biology: Investigated for its potential interactions with various biological pathways.

  • Medicine: Explored for its potential therapeutic effects in neurochemistry and pharmacology.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride exerts its effects involves:

  • Binding to specific receptors or enzymes.

  • Modulating neurotransmitter release or uptake.

  • Affecting signal transduction pathways involved in cellular processes.

Comparison with Similar Compounds

When compared to similar compounds:

  • 2-(methylamino)-1-phenylpropan-1-one: The naphthyridine ring provides different binding properties and biological activity.

  • 2-(ethylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one: The presence of an ethyl group alters its reactivity and pharmacological profile.

These comparisons highlight the unique properties and potential advantages of 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride in research and development.

In essence, this compound's intricate structure and multifaceted reactivity make it a cornerstone for innovation in

Properties

CAS No.

2763749-68-2

Molecular Formula

C12H18ClN3O

Molecular Weight

255.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.